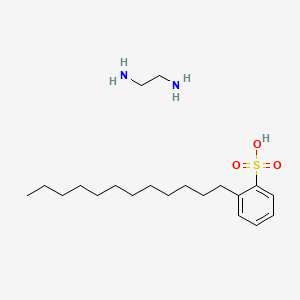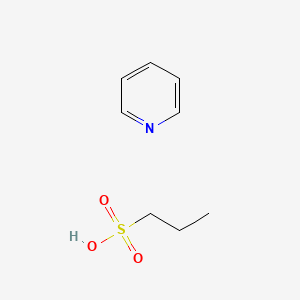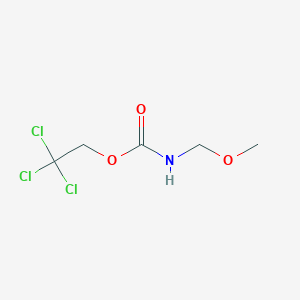![molecular formula C11H27BSn2 B14479952 [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 66088-97-9](/img/structure/B14479952.png)
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is a chemical compound that features both boron and tin atoms within its structure
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be synthesized in research laboratories using standard organometallic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron or tin atoms are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, particularly involving the boron atom.
Substitution: The compound can participate in substitution reactions, where one of the trimethylstannane groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids or tin oxides, while substitution reactions could produce a variety of organotin compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: While its direct applications in biology are limited, derivatives of this compound could be used in the development of new materials for biological research, such as sensors or imaging agents.
Medicine: There are no well-documented medical applications for this compound, but its unique reactivity could potentially be harnessed in the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or composites, due to its ability to form strong bonds with other elements.
Mécanisme D'action
The mechanism by which [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects is primarily through its reactivity with other chemical species. The boron and tin atoms can participate in various chemical reactions, such as forming new bonds or undergoing redox reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylsilane): This compound is similar in structure but contains silicon instead of tin.
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylgermane): This compound contains germanium instead of tin.
Uniqueness: The presence of tin in [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) imparts unique reactivity compared to its silicon or germanium analogs. Tin atoms can participate in different types of chemical reactions, making this compound particularly useful in certain synthetic applications.
Propriétés
Numéro CAS |
66088-97-9 |
|---|---|
Formule moléculaire |
C11H27BSn2 |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
(2-dimethylboranyl-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C5H9B.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1,3-4H3;6*1H3;; |
Clé InChI |
VMFDGLLELMQCPW-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C)C(=C([Sn](C)(C)C)[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
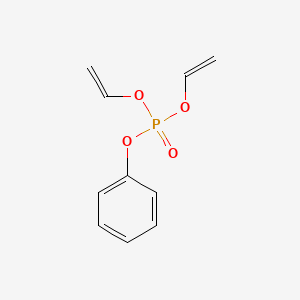
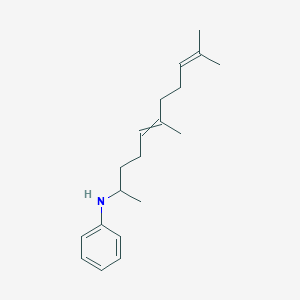

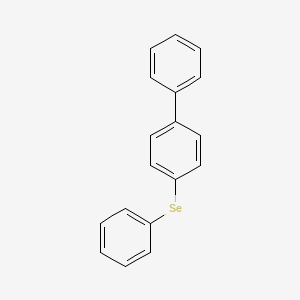


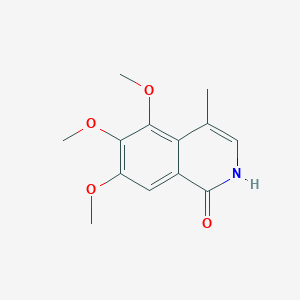
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)


